molecular formula C10H9F2NO3 B2640756 3-[(2,4-Difluorophenyl)formamido]propanoic acid CAS No. 949444-66-0

3-[(2,4-Difluorophenyl)formamido]propanoic acid

Cat. No. B2640756
CAS RN: 949444-66-0
M. Wt: 229.183
InChI Key: SSYWEPJEANUKJE-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)formamido]propanoic acid, also known as DFP, is a chemical compound with the molecular formula C10H9F2NO3 . It has a molecular weight of 229.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,4-difluorobenzoyl)-beta-alanine . Its InChI code is 1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) . This suggests that the compound contains a difluorobenzoyl group attached to a beta-alanine moiety.


Physical And Chemical Properties Analysis

3-[(2,4-Difluorophenyl)formamido]propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 229.18 .

Scientific Research Applications

Polymorphism Study

A study by Vogt et al. (2013) examined the polymorphism in a compound structurally related to 3-[(2,4-Difluorophenyl)formamido]propanoic acid. The investigation focused on characterizing two polymorphic forms using various analytical techniques, including spectroscopy and diffractometry. This research highlights the importance of understanding polymorphic forms in pharmaceutical compounds for effective drug development and quality control (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Cyanoaminothiophenes

Research by Sharanina & Baranov (1974) involved the synthesis of 2-Amino-3-cyano-4-N-arylcarbamoyl-5-methylthiophenes, a process related to the chemical framework of 3-[(2,4-Difluorophenyl)formamido]propanoic acid. This work contributes to the broader field of heterocyclic compound synthesis, which has numerous applications in medicinal chemistry and materials science (Sharanina & Baranov, 1974).

Development of Polyamides and Polyimides

Liaw et al. (2001) explored the synthesis of new organosoluble polyamides and polyimides using a monomer related to 3-[(2,4-Difluorophenyl)formamido]propanoic acid. The study highlights the potential applications of these polymers in various industrial and technological contexts, including their solubility properties and thermal stability (Liaw, Liaw, & Cheng, 2001).

Solid-Liquid Equilibrium Studies

Research by Sedlakova, Malijevská, & Bureš (2007) on the solid-liquid equilibrium in systems involving propanoic acid-formamide, provides insights relevant to understanding the properties of compounds like 3-[(2,4-Difluorophenyl)formamido]propanoic acid. Such studies are crucial for optimizing conditions in chemical processes and material production (Sedlakova, Malijevská, & Bureš, 2007).

Formylation Reactions

The work by Bhat et al. (2017) on the synthesis of N-Formylation of amines using various catalysts contributes to the understanding of formylation reactions, which are key in synthesizing compounds like 3-[(2,4-Difluorophenyl)formamido]propanoic acid. This research has implications for pharmaceutical synthesis and organic chemistry in general (Bhat, Naikoo, Tomar, Bhat, Malla, Ganie, Kumar, & Tiwari, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(2,4-difluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYWEPJEANUKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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